Product packaging for (1-propyl-1H-pyrazol-3-yl)methanol(Cat. No.:CAS No. 1007489-19-1)

(1-propyl-1H-pyrazol-3-yl)methanol

Cat. No.: B3373543
CAS No.: 1007489-19-1
M. Wt: 140.18 g/mol
InChI Key: SJVVWYABOVAVGH-UHFFFAOYSA-N
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Description

(1-Propyl-1H-pyrazol-3-yl)methanol ( 1007489-19-1) is a chemical compound with the molecular formula C7H12N2O and a molecular weight of 140.18 g/mol . This compound belongs to the pyrazole class of heterocycles, a scaffold renowned for its wide spectrum of biological activities and significant presence in medicinal chemistry research . Pyrazole derivatives are frequently explored as key structural motifs in the development of novel therapeutic agents due to their diverse pharmacological potential . The core pyrazole structure is a privileged scaffold in drug discovery, with documented scientific interest in its derivatives as potent, covalent inhibitors of serine proteases like thrombin, which is a crucial target in the development of new antithrombotic agents . Other research avenues for pyrazole-based compounds include investigating their anti-inflammatory and analgesic properties . As a building block, this compound offers researchers a functionalized structure featuring a methanol group, which can be further chemically modified to create a diverse array of analogs and complex molecules for structure-activity relationship (SAR) studies and high-throughput screening campaigns. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12N2O B3373543 (1-propyl-1H-pyrazol-3-yl)methanol CAS No. 1007489-19-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-propylpyrazol-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-2-4-9-5-3-7(6-10)8-9/h3,5,10H,2,4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVVWYABOVAVGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CC(=N1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Propyl 1h Pyrazol 3 Yl Methanol and Analogous Pyrazole Derivatives

Classical Approaches to Pyrazole (B372694) Ring Formation

Traditional methods for synthesizing the pyrazole ring remain fundamental in organic synthesis. These approaches typically involve the formation of the five-membered ring from acyclic precursors through condensation or cycloaddition reactions.

Cyclocondensation Reactions Involving Hydrazine (B178648) Derivatives

The most common and historically significant method for pyrazole synthesis is the cyclocondensation of a hydrazine derivative with a 1,3-dielectrophilic compound. nih.govmdpi.com This approach offers a direct route to the pyrazole core. The specific substitution pattern of the final product is determined by the choice of the hydrazine and the 1,3-dicarbonyl or equivalent synthon.

The reaction of hydrazine derivatives with β-diketones, known as the Knorr pyrazole synthesis, is a primary example. mdpi.com When an unsymmetrical diketone is used with a substituted hydrazine like propylhydrazine (B1293729), a mixture of two regioisomers can be formed. mdpi.com For the synthesis of (1-propyl-1H-pyrazol-3-yl)methanol, a potential pathway would involve the reaction of propylhydrazine with a suitably protected 1,3-dicarbonyl precursor, such as 4,4-dimethoxy-3-oxobutanal, followed by reduction of the resulting ester or aldehyde.

Another classical approach involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds that possess a leaving group in the β-position. mdpi.com The reaction proceeds through a Michael addition, followed by intramolecular cyclization and elimination to yield the aromatic pyrazole ring. mdpi.com Similarly, α,β-alkynic ketones and aldehydes can react with hydrazines to form pyrazoles, though this can also lead to mixtures of regioisomers. mdpi.com

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis
Reactant 1Reactant 2ConditionsProduct TypeReference
Arylhydrazine1,3-DiketoneN,N-dimethylacetamide, room temp.1-Aryl-3,5-substituted pyrazole mdpi.com
Hydrazine Hydrateα,β-Unsaturated Ketone (with leaving group)Microwave, solvent-free3,5-Disubstituted-1H-pyrazole mdpi.com
Aryl(alkyl)hydrazineTrifluoromethylated YnoneAgOTf catalyst, room temp.Highly regioselective 3-CF3-pyrazoles mdpi.com
Hydrazineα-Oxoketene O,N-acetalMontmorillonite K-10, sonication5-Aminopyrazole derivative nih.gov

1,3-Dipolar Cycloaddition Reactions in Pyrazole Synthesis

The [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile is a powerful, atom-economical method for constructing five-membered heterocyclic rings, including pyrazoles. nih.govtandfonline.com In pyrazole synthesis, the most common 1,3-dipole is a diazo compound, which reacts with an alkyne or an alkene as the dipolarophile. nih.gov

The reaction of diazo compounds with alkynes directly yields the pyrazole ring. nih.gov For instance, the synthesis of a pyrazole ester can be achieved by reacting ethyl diazoacetate with an alkyne. researchgate.net This reaction can be catalyzed and, depending on the conditions and substrates, may produce a mixture of regioisomers. researchgate.net A potential route to a precursor for this compound could involve the cycloaddition of a diazoalkane with an alkyne bearing a hydroxymethyl group or a protected equivalent. For example, reacting diazopropane (B8614946) with propargyl alcohol could theoretically yield the target molecule, although regioselectivity would need to be controlled.

Table 2: 1,3-Dipolar Cycloaddition for Pyrazole Synthesis
1,3-DipoleDipolarophileKey Features/ConditionsProduct TypeReference
Ethyl Diazoacetate (in situ)AlkynesAqueous micellar catalysis (TPGS-750-M)3,5- and 4,5-disubstituted pyrazoles researchgate.net
Diazo intermediatesAlkynesIntramolecular reactionFused spirocyclic pyrazoles nih.gov
α-Diazo-β-ketophosphonatesElectron-deficient alkenesKey step in synthesis of functionalized pyrazolesPhosphonyl/sulfonylpyrazoles nih.gov

Multicomponent Reaction Strategies for Pyrazole Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product, offer significant advantages in terms of efficiency, atom economy, and operational simplicity. mdpi.comtandfonline.com Several MCRs have been developed for the synthesis of complex pyrazole derivatives. beilstein-journals.orgnih.gov

A common MCR strategy for pyrazoles involves the in-situ formation of a 1,3-dicarbonyl compound which then reacts with a hydrazine. beilstein-journals.org For example, a three-component reaction can be designed using an enolate, a carboxylic acid chloride, and a hydrazine to produce a substituted pyrazole. beilstein-journals.org Four-component reactions are also widely used, particularly for the synthesis of pyranopyrazoles, which often involve an aldehyde, malononitrile, a β-ketoester, and a hydrazine. mdpi.comtandfonline.com To synthesize a molecule like this compound, one could envision a multicomponent strategy where propylhydrazine is reacted with precursors that would install the hydroxymethyl group at the C3 position.

Table 3: Multicomponent Reactions for Pyrazole Synthesis
Number of ComponentsTypical ReactantsCatalyst/ConditionsProduct ScaffoldReference
ThreeAldehyde, Hydrazone, β-ketoesterYb(PFO)3Persubstituted pyrazoles beilstein-journals.org
FourHydrazine, β-ketoester, Aldehyde, MalononitrileCatalyst-free or various catalysts (e.g., Co3O4-SiO2-NH2)Pyrano[2,3-c]pyrazoles mdpi.comtandfonline.combeilstein-journals.org
ThreeEnaminone, Hydrazine, Aryl halideCopper-catalyzed1,3-Substituted pyrazoles beilstein-journals.org

Advanced Synthetic Techniques for Functionalized Pyrazoles

Modern synthetic chemistry provides powerful tools for the derivatization of the pyrazole core, allowing for the introduction of various functional groups with high precision and efficiency.

Metal-Catalyzed Transformations for Pyrazole Derivatization

Transition-metal catalysis, particularly with palladium, has become an indispensable tool for forming carbon-nitrogen and carbon-carbon bonds, enabling the late-stage functionalization of heterocyclic scaffolds like pyrazole. mdpi.com

Palladium-catalyzed cross-coupling reactions are highly effective for N-alkylation, N-arylation, and C-functionalization of the pyrazole ring. mit.edu The Buchwald-Hartwig amination, a Pd-catalyzed C-N cross-coupling reaction, is a premier method for arylating the nitrogen atom of a pyrazole. nih.gov This would be a key strategy to introduce the propyl group onto a pre-formed pyrazole ring. For example, (1H-pyrazol-3-yl)methanol could be coupled with 1-halopropane using a suitable palladium catalyst and ligand system (e.g., Pd/AdBrettPhos or tBuBrettPhos) to yield this compound. mit.eduresearchgate.net

Furthermore, reactions like the Suzuki and Negishi couplings allow for the formation of C-C bonds at specific positions on the pyrazole ring. researchgate.net This is typically achieved by using a halogenated pyrazole precursor (e.g., a bromopyrazole triflate) and coupling it with an appropriate boronic acid or organozinc reagent. researchgate.net This enables the introduction of diverse substituents onto the pyrazole core after its initial formation.

Table 4: Palladium-Catalyzed Reactions for Pyrazole Functionalization
Reaction NameCoupling PartnersCatalyst System ExampleBond FormedReference
Buchwald-Hartwig AminationPyrazole, Aryl/Alkyl HalidePd-precatalyst with tBuBrettPhos ligandC-N mit.edunih.gov
Suzuki CouplingPyrazole Triflate, Arylboronic AcidPd(OAc)2 with dppf ligandC-C researchgate.net
Negishi CouplingPyrazole Triflate, Alkyl Zinc HalidePalladium catalystC-C researchgate.net
C-N CouplingAryl Triflate, Pyrazole derivativePalladium with tBuBrettPhos ligandC-N researchgate.net
Copper-Promoted Oxidative Cyclizations

Copper catalysis provides a practical and versatile approach for the synthesis of pyrazoles. One notable method involves the copper-catalyzed cascade reactions of oxime acetates, amines, and aldehydes. rsc.org This process proceeds through a relay oxidative mechanism involving copper-promoted N-O bond cleavage, followed by C-C, C-N, and N-N bond formations to yield pyrazoline intermediates. Subsequent oxidative dehydrogenation, often facilitated by a Cu-O₂ system, affords the final pyrazole products. rsc.org This strategy is distinguished by its use of an inexpensive copper catalyst and environmentally benign oxidants, making it an atom- and step-economical choice. rsc.org

For the synthesis of a this compound analog, one could envision a strategy starting with appropriate precursors that would lead to the desired substitution pattern.

Ruthenium-Catalyzed Dehydrogenative Couplings

Ruthenium-catalyzed reactions, particularly acceptorless dehydrogenative couplings (ADC), represent a green and atom-economical route to pyrazoles. These reactions often utilize 1,3-diols and hydrazines as starting materials, with a ruthenium catalyst promoting the formation of the pyrazole ring and releasing only water and hydrogen gas as byproducts. arkat-usa.org The use of bifunctional ruthenium cyclopentadienone complexes can effectively catalyze the transformation of propargyl alcohols with various nucleophiles, including hydrazines, to form pyrazoles. arkat-usa.org This method is highly selective and has a broad substrate scope. arkat-usa.org

A potential pathway to a this compound precursor could involve the reaction of a suitably substituted propargyl alcohol with propylhydrazine in the presence of a ruthenium catalyst.

Silver-Mediated Cycloadditions

Silver-mediated cycloaddition reactions offer a mild and effective method for constructing the pyrazole ring. A [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane, a stable and odorless isocyanide, with terminal alkynes can be mediated by silver compounds. nih.gov This approach is characterized by its mild reaction conditions, broad substrate scope, and excellent tolerance of various functional groups. nih.gov Another silver-mediated three-component cycloaddition involves phenylacetylenes, trimethylsilylazide, and 1,3-dicarbonyl compounds, providing a direct route to substituted 1,2,3-triazoles, a related class of heterocycles. nih.gov While not directly yielding pyrazoles, the principles of silver-mediated cycloadditions are relevant to the synthesis of nitrogen-containing five-membered rings.

Flow Chemistry Methodologies in Pyrazole Synthesis

Flow chemistry has emerged as a powerful technology for the synthesis of pyrazoles, offering enhanced control over reaction parameters, improved safety, and scalability. mdpi.com Continuous-flow processes have been developed for the synthesis of 3,5-disubstituted and 1,3,5-trisubstituted pyrazoles. mdpi.com One such method involves the reaction of terminal aryl alkynes with n-BuLi, followed by coupling with acyl chloride derivatives to generate ynones in situ. These intermediates then react with hydrazine derivatives to form pyrazoles with good to very good yields and excellent regioselectivities. mdpi.com

A notable flow chemistry approach for 3,5-disubstituted pyrazoles utilizes a sequential copper-mediated alkyne homocoupling and a Cope-type hydroamination of the resulting 1,3-diynes with a hydrazine. rsc.org This multistep methodology provides direct access to valuable pyrazoles from readily available starting materials without the need to isolate intermediates. rsc.org

Flow Chemistry Approach Starting Materials Key Features Reference
Transition metal-free synthesisTerminal aryl alkynes, n-BuLi, Acyl chlorides, Hydrazine derivativesGood to very good yields, excellent regioselectivity, mild conditions mdpi.com
Sequential alkyne homocoupling and hydroaminationTerminal alkynes, HydrazineCopper-mediated, direct access from cheap materials, no intermediate isolation rsc.org

Green Chemistry Principles in Pyrazole Synthesis Protocols

The principles of green chemistry are increasingly being applied to the synthesis of pyrazoles to develop more sustainable and environmentally friendly methods. researchgate.net These approaches focus on minimizing waste, avoiding hazardous reagents, using green solvents (like water or ethanol) or solvent-free conditions, employing renewable energy sources (such as microwave irradiation), and utilizing recyclable catalysts. researchgate.netnih.gov

One green method for synthesizing pyrazole derivatives is the Knorr pyrazole synthesis using ammonium (B1175870) chloride as a green catalyst in a renewable solvent like ethanol (B145695). jetir.org This method avoids harsh acidic conditions and simplifies the work-up procedure. jetir.org Another approach involves the convenient and eco-friendly synthesis of 5-aryl pyrazole-3-one derivatives through the oxidation of 4-arylidinepyrazolidinediones using chromium trioxide nanoparticles in an acidic medium, facilitated by sonication. ekb.eg

Green Chemistry Method Key Principles Applied Example Reaction Reference
Catalytic Knorr SynthesisGreen catalyst (NH₄Cl), Renewable solvent (ethanol)Hydrazine and 1,3-dicarbonyl compound condensation jetir.org
Sonication-assisted oxidationEco-friendly method, use of nanoparticlesOxidation of 4-arylidinepyrazolidinediones ekb.eg
Microwave-assisted synthesisEnergy efficiency, reduced reaction timesFour-component condensation of acetoacetic ester, hydrazine, aldehydes, and malononitrile nih.gov

Mannich-Type Reactions for Introduction of Methanol (B129727) Moiety Precursors

The Mannich reaction is a versatile carbon-carbon bond-forming reaction that can be employed for the aminoalkylation of acidic protons located on a carbon atom adjacent to a carbonyl group. youtube.comyoutube.com In the context of pyrazole synthesis, Mannich-type reactions can be used to introduce precursors to the methanol moiety. sigmaaldrich.com For instance, a PTSA-catalyzed Mannich-type-cyclization-oxidation tandem reaction of aldehydes, hydrazines, and alkynes provides a one-pot synthesis of 1,3,5-substituted pyrazoles. sigmaaldrich.com

While not a direct route to this compound, the Mannich reaction on a pre-formed pyrazole ring bearing an appropriate activating group at the 3-position could introduce a functionalized methyl group, which could then be converted to the desired methanol.

Vilsmeier-Haack Reaction Conditions for Pyrazole Functionalization

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. wikipedia.orgorganic-chemistry.org This reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the pyrazole ring. wikipedia.orgigmpublication.org

The formylation of 1,3-disubstituted pyrazoles generally occurs at the 4-position. arkat-usa.org For instance, the formylation of 5-chloro-1,3-disubstituted-1H-pyrazoles under Vilsmeier-Haack conditions yields the corresponding 5-chloro-1H-pyrazole-4-carbaldehydes. arkat-usa.org To synthesize this compound, one would require formylation at the 3-position. This can be achieved by starting with a hydrazone and subjecting it to the Vilsmeier-Haack reagent, which can lead to cyclization and formylation to produce a 4-formyl pyrazole. igmpublication.org Subsequent reduction of the aldehyde group would yield the desired methanol.

A plausible synthetic route to this compound would involve the initial synthesis of 1-propyl-1H-pyrazole, followed by a directed functionalization at the 3-position. If direct formylation at the 3-position is not feasible, a strategy involving the synthesis of a pyrazole-3-carboxylic acid derivative followed by reduction could be employed.

Reaction Reagents Product Key Features Reference
Vilsmeier-Haack FormylationSubstituted pyrazole, DMF, POCl₃Formyl-substituted pyrazoleFormylation of electron-rich heterocycles igmpublication.orgarkat-usa.org

Specific Synthetic Pathways to this compound and Related N-Alkylpyrazolylmethanols

While a direct, documented synthesis of this compound is not extensively reported in readily available literature, its preparation can be logically deduced from established synthetic routes for analogous compounds. A highly plausible and common strategy involves a two-step process: the formation of a pyrazole with a suitable functional group at the C3 position, followed by its conversion to the hydroxymethyl group, in conjunction with N-alkylation.

One of the most versatile methods for constructing the pyrazole ring is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. For the synthesis of a precursor to this compound, one could start with a 1,3-dicarbonyl compound that already contains the necessary carbon backbone for the C3 substituent. For instance, the reaction of a 2,4-diketocarboxylic acid ester with propylhydrazine could theoretically yield the desired 1-propyl-1H-pyrazole-3-carboxylic acid ester. However, the reaction with substituted hydrazines often leads to a mixture of regioisomers.

A more controlled and widely practiced approach involves the initial synthesis of a pyrazole core with a modifiable handle, such as an ester, followed by N-alkylation and subsequent reduction. For example, the synthesis of ethyl 1H-pyrazole-3-carboxylate can be achieved through various cyclization reactions. This intermediate can then be N-alkylated with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) in the presence of a base. The resulting ethyl 1-propyl-1H-pyrazole-3-carboxylate can then be reduced to the target alcohol, this compound, using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H).

A patent for a related compound, 1-methyl-3-n-propyl-pyrazole-5-carboxylic acid ethyl ester, describes the reaction of 2,4-diketoheptanecarboxylic acid ethyl ester with methylhydrazine. This reaction, however, yielded a mixture of regioisomers, with the desired product being the minor component. This highlights the challenges in controlling regioselectivity during the initial ring formation.

Alternatively, one could begin with the commercially available (1H-pyrazol-3-yl)methanol. sigmaaldrich.com The direct N-propylation of this starting material would seem to be the most straightforward route. This would involve reacting (1H-pyrazol-3-yl)methanol with a propylating agent in the presence of a base. However, this approach is complicated by the presence of two nucleophilic sites: the two nitrogen atoms of the pyrazole ring and the oxygen of the hydroxyl group. This can lead to a mixture of N1- and N2-propylated pyrazoles, as well as O-alkylation. To circumvent this, the hydroxyl group would likely require protection with a suitable protecting group (e.g., a silyl (B83357) ether) prior to N-alkylation, followed by deprotection.

The table below summarizes a potential synthetic pathway starting from a pyrazole ester, which offers a more controlled approach to obtaining the desired isomer.

Step Reaction Reagents and Conditions Intermediate/Product Key Considerations
1N-PropylationEthyl 1H-pyrazole-3-carboxylate, 1-bromopropane, K₂CO₃, in a polar aprotic solvent (e.g., DMF or acetonitrile).Ethyl 1-propyl-1H-pyrazole-3-carboxylate and Ethyl 2-propyl-1H-pyrazole-3-carboxylateOptimization of reaction conditions to favor the N1-isomer is crucial.
2ReductionEthyl 1-propyl-1H-pyrazole-3-carboxylate, LiAlH₄ in an ethereal solvent (e.g., THF or diethyl ether) at low temperature.This compoundCareful control of the stoichiometry of the reducing agent is necessary.

Regioselectivity and Stereocontrol Considerations in Pyrazole Derivative Synthesis

The regioselectivity of the N-alkylation of unsymmetrically substituted pyrazoles is a critical aspect of their synthesis. For a 3-substituted pyrazole, alkylation can occur at either the N1 or N2 position, leading to two different regioisomers. The outcome of this reaction is influenced by several factors, including the nature of the substituent on the pyrazole ring, the alkylating agent, the base, and the solvent used.

Generally, the N1 position is considered more sterically accessible, while the N2 position is adjacent to the substituent at C3. Consequently, bulky alkylating agents tend to favor alkylation at the N1 position. Conversely, smaller alkylating agents may show less selectivity. The electronic properties of the substituent at the C3 position also play a significant role. Electron-withdrawing groups can influence the acidity of the N-H proton and the nucleophilicity of the nitrogen atoms, thereby affecting the regioselectivity.

A systematic study on the N-substitution of 3-substituted pyrazoles under basic conditions (K₂CO₃ in DMSO) demonstrated that regioselective N1-alkylation can be achieved. acs.org This selectivity is often rationalized by considering steric hindrance. For the synthesis of this compound from (1H-pyrazol-3-yl)methanol (or its protected form), the hydroxymethyl group at the C3 position would sterically hinder the approach of the propyl group to the adjacent N2 nitrogen, thus favoring substitution at the N1 position.

In some cases, magnesium-catalyzed N2-regioselective alkylation of 3-substituted pyrazoles has been developed using α-bromoacetates and acetamides as alkylating agents. thieme-connect.com This method provides a route to the N2-alkylated regioisomers, which are often the minor product under standard alkylation conditions. thieme-connect.com

Furthermore, enzymatic approaches have emerged as powerful tools for achieving high regioselectivity in pyrazole alkylation. Engineered enzymes have been shown to catalyze the N-alkylation of pyrazoles with simple haloalkanes (including propylation) with unprecedented regioselectivity (>99%). researchgate.net

Stereocontrol is generally not a factor in the synthesis of this compound itself, as it does not possess a chiral center. However, if chiral substituents were present on the propyl group or on the pyrazole ring, diastereoselectivity would become an important consideration.

The table below outlines the general trends in regioselectivity for the N-alkylation of 3-substituted pyrazoles.

Factor Influence on Regioselectivity (N1 vs. N2) Example/Rationale
Steric Hindrance of Alkylating Agent Bulky agents favor N1-alkylation.The larger size of the alkyl group hinders its approach to the more sterically encumbered N2 position.
Steric Hindrance of C3-Substituent Bulky substituents at C3 favor N1-alkylation.A large group at C3 blocks the adjacent N2 position.
Solvent Aprotic solvents with strong dipole moments can improve regioselectivity. organic-chemistry.orgSolvents like DMAc and NMP have been shown to favor the formation of a single regioisomer in the synthesis of 1-aryl-3,4,5-substituted pyrazoles. organic-chemistry.org
Catalyst Certain metal catalysts can direct alkylation to the N2 position. thieme-connect.comMagnesium bromide has been used to achieve high N2 selectivity in the alkylation of 3-substituted pyrazoles. thieme-connect.com
Enzymatic Catalysis Can provide exceptionally high regioselectivity for either N1 or N2. researchgate.netEngineered methyltransferases can be designed to selectively transfer an alkyl group to a specific nitrogen atom. researchgate.net

Chemical Reactivity and Transformation Studies of 1 Propyl 1h Pyrazol 3 Yl Methanol

Electrophilic Substitution Reactions on the Pyrazole (B372694) Heterocycle

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, exhibits a nuanced reactivity towards electrophiles. The presence of a pyrrole-like nitrogen (N1) and a pyridine-like nitrogen (N2) influences the electron distribution within the ring. The N1-propyl group in (1-propyl-1H-pyrazol-3-yl)methanol renders the N1 position unavailable for electrophilic attack. The electron-withdrawing nature of the two nitrogen atoms deactivates the C3 and C5 positions towards electrophilic substitution, making the C4 position the most nucleophilic and, therefore, the primary site for such reactions.

A notable example of electrophilic substitution on a pyrazole ring is nitration. The treatment of a 1,3-dialkylpyrazole with a mixture of nitric acid and sulfuric acid introduces a nitro group at the C4 position. For instance, the nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid proceeds at the C4 position, highlighting the regioselectivity of this reaction. researchgate.net While specific studies on the nitration of this compound are not extensively documented, analogous reactions suggest a similar outcome.

Another significant electrophilic substitution is the Vilsmeier-Haack reaction, which introduces a formyl group onto the pyrazole ring, typically at the C4 position. This reaction employs a Vilsmeier reagent, commonly generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The resulting pyrazole-4-carbaldehyde is a valuable intermediate for further synthetic transformations. nih.govsemanticscholar.org

Table 1: Representative Electrophilic Substitution Reactions on the Pyrazole Ring
Reaction TypeReagents and ConditionsProductExpected Outcome for this compound
Nitration HNO₃, H₂SO₄4-Nitro-1,3-disubstituted pyrazole4-Nitro-(1-propyl-1H-pyrazol-3-yl)methanol
Formylation (Vilsmeier-Haack) POCl₃, DMF4-Formyl-1,3-disubstituted pyrazole4-Formyl-(1-propyl-1H-pyrazol-3-yl)methanol
Halogenation N-Halosuccinimide (NCS, NBS, NIS)4-Halo-1,3-disubstituted pyrazole4-Halo-(1-propyl-1H-pyrazol-3-yl)methanol

Nucleophilic Transformations at the Methanol (B129727) Functional Group

The hydroxyl group of the methanol moiety in this compound is a key site for nucleophilic transformations, allowing for a variety of derivatizations. Standard alcohol chemistry can be applied to this functional group, including esterification and etherification, to generate a diverse range of analogues.

Esterification can be achieved by reacting the alcohol with carboxylic acids, acid chlorides, or acid anhydrides, often in the presence of an acid or base catalyst. For example, reaction with an acyl chloride in the presence of a base like pyridine (B92270) would yield the corresponding ester. Similarly, etherification can be performed using methods such as the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide.

These transformations are fundamental in medicinal chemistry for modifying the pharmacokinetic and pharmacodynamic properties of a lead compound. The resulting esters and ethers of this compound can exhibit altered solubility, metabolic stability, and biological activity.

Table 2: Nucleophilic Transformations of the Methanol Group
Reaction TypeGeneral ReagentsProduct Type
Esterification Carboxylic acid (acid catalyst) or Acyl chloride/anhydride (base catalyst)Pyrazol-3-ylmethyl ester
Etherification 1. Strong base (e.g., NaH) 2. Alkyl halide (R-X)Pyrazol-3-ylmethyl ether
Conversion to Halide Thionyl chloride (SOCl₂) or Phosphorus tribromide (PBr₃)3-(Halomethyl)-1-propyl-1H-pyrazole

Oxidation and Reduction Chemistry of Pyrazole Alcohols

The methanol group of this compound can be readily oxidized to form the corresponding aldehyde or carboxylic acid, which are both valuable synthetic intermediates. The choice of oxidizing agent determines the extent of the oxidation.

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, will typically oxidize the primary alcohol to the aldehyde, 1-propyl-1H-pyrazole-3-carbaldehyde. umich.edu This aldehyde can then be used in a variety of subsequent reactions, such as reductive aminations or Wittig reactions.

Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), will further oxidize the aldehyde to the corresponding carboxylic acid, 1-propyl-1H-pyrazole-3-carboxylic acid. biosynth.com These carboxylic acids are versatile building blocks and can be converted into a range of derivatives, including esters, amides, and acid chlorides. researchgate.net

Conversely, the reduction of a pyrazole-3-carboxylic acid or its ester derivative using a reducing agent like lithium aluminum hydride (LiAlH₄) would yield this compound. This demonstrates the reversible nature of these oxidation states and provides a synthetic route to the title compound from more oxidized precursors. umich.edu

Table 3: Oxidation and Reduction Reactions
TransformationReagent(s)Product
Oxidation to Aldehyde Pyridinium chlorochromate (PCC)1-Propyl-1H-pyrazole-3-carbaldehyde
Oxidation to Carboxylic Acid Potassium permanganate (KMnO₄)1-Propyl-1H-pyrazole-3-carboxylic acid
Reduction of Carboxylic Acid/Ester Lithium aluminum hydride (LiAlH₄)This compound

Derivatization Strategies for Complex Molecular Architectures

This compound serves as a valuable building block for the synthesis of more complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. biosynth.commdpi.com The dual reactivity of the pyrazole ring and the methanol functional group allows for a multitude of derivatization strategies.

The pyrazole nitrogen atoms can act as ligands for metal coordination, and the introduction of a functional group at the C3 position, such as the hydroxymethyl group, provides an additional point of attachment or modification. For example, the hydroxyl group can be converted to other functional groups, such as amines or thiols, which can then be used in coupling reactions to append larger molecular fragments.

Furthermore, the pyrazole ring itself can be a precursor to fused heterocyclic systems. For instance, 5-aminopyrazoles are known to react with 1,3-bielectrophiles to form pyrazolo[1,5-a]pyrimidines. While the title compound is not a 5-aminopyrazole, this illustrates the potential for the pyrazole scaffold to be elaborated into more complex ring systems. mdpi.com The synthesis of various substituted pyrazoles often starts from the construction of the pyrazole ring from acyclic precursors, such as 1,3-dicarbonyl compounds and hydrazines. nih.gov

Analysis of Acid-Base Properties and Proton Transfer Equilibria

Pyrazoles are amphoteric compounds, capable of acting as both weak acids and weak bases. csic.es The basicity of this compound arises from the lone pair of electrons on the pyridine-like nitrogen atom (N2). The N-propyl group at the N1 position is an electron-donating group, which slightly increases the electron density on the N2 atom, making it a slightly stronger base compared to an unsubstituted pyrazole.

In an acidic medium, the N2 atom can be protonated to form a pyrazolium (B1228807) cation. This protonation can influence the reactivity of the ring, for example, by altering the regioselectivity of electrophilic substitution.

The acidity of N-unsubstituted pyrazoles is due to the pyrrole-like NH proton. In this compound, this proton is replaced by a propyl group, so it does not exhibit this acidic character. The hydroxyl proton of the methanol group is weakly acidic, similar to other primary alcohols.

Proton transfer in pyrazoles is a dynamic process. Theoretical and experimental studies have shown that intermolecular proton transfer is energetically more favorable than intramolecular transfer. In solution, solvent molecules can mediate this proton transfer.

Spectroscopic and Advanced Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While specific experimental spectra for (1-propyl-1H-pyrazol-3-yl)methanol are not widely published, the expected chemical shifts and coupling patterns can be reliably predicted based on the known structure and data from closely related analogs.

The ¹H NMR spectrum of this compound is expected to show seven distinct signals corresponding to the different proton environments in the molecule. The propyl group would produce three signals: a triplet for the terminal methyl (CH₃) protons, a multiplet (likely a sextet) for the central methylene (B1212753) (CH₂) protons, and another triplet for the methylene protons attached to the pyrazole (B372694) nitrogen (N-CH₂). The pyrazole ring itself would exhibit two signals, appearing as doublets, for the protons at the C4 and C5 positions. The hydroxymethyl group (CH₂OH) would likely present as a singlet, and the hydroxyl proton (-OH) would typically appear as a broad singlet, which may exchange with deuterated solvents.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Propyl CH₃ 0.8 - 1.0 Triplet (t)
Propyl CH₂ 1.7 - 1.9 Sextet / Multiplet (m)
N-CH₂ (Propyl) 4.0 - 4.2 Triplet (t)
Pyrazole H-4 6.1 - 6.3 Doublet (d)
Pyrazole H-5 7.3 - 7.5 Doublet (d)
CH₂OH 4.5 - 4.7 Singlet (s)

Note: Predicted values are based on general NMR principles and data from analogous structures.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Propyl CH₃ 10 - 12
Propyl CH₂ 23 - 25
N-CH₂ (Propyl) 50 - 52
CH₂OH 57 - 60
Pyrazole C4 105 - 107
Pyrazole C5 128 - 130

Note: Predicted values are based on general NMR principles and data from analogous structures such as 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. guidechem.com

To unambiguously assign the proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments are essential.

¹H-¹H COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling relationships, for instance, confirming the connectivity within the propyl group by showing correlations between the CH₃, the central CH₂, and the N-CH₂ protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations. For this molecule, it would show correlations from the N-CH₂ protons of the propyl group to the C5 and C3a carbons of the pyrazole ring, definitively proving the N1-substitution pattern. It would also show correlations between the CH₂OH protons and the C3 and C4 carbons of the pyrazole ring, confirming the position of the methanol (B129727) substituent. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise mass of the parent ion, which in turn confirms the molecular formula. For this compound, the molecular formula is C₇H₁₂N₂O. HRMS would be expected to detect the protonated molecule, [M+H]⁺, with a predicted m/z (mass-to-charge ratio) of 141.10224. uni.lu The detection of this ion with high mass accuracy would unequivocally confirm the elemental composition. Predicted m/z values for other common adducts are also available. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound Adducts

Adduct Molecular Formula Predicted m/z
[M+H]⁺ [C₇H₁₃N₂O]⁺ 141.10224
[M+Na]⁺ [C₇H₁₂N₂ONa]⁺ 163.08418
[M+K]⁺ [C₇H₁₂N₂OK]⁺ 179.05812

Source: PubChemLite, data is predicted. uni.lu

In addition to the parent ion, mass spectrometry provides structural information through the analysis of fragment ions formed by the breakdown of the molecule. While specific experimental fragmentation data is not available, likely fragmentation pathways can be predicted. A common fragmentation for alcohols is the loss of a water molecule, which is supported by the prediction of an [M+H-H₂O]⁺ adduct at m/z 123.09222. uni.lu Other probable fragmentations would include the loss of the propyl group (cleavage of the N-C bond) and characteristic cleavages of the pyrazole ring structure. Analyzing these fragments helps to piece together the molecular structure, corroborating the findings from NMR spectroscopy.

Infrared (IR) Spectroscopy for Functional Group Identification and Intermolecular Interactions

Infrared (IR) spectroscopy is a fundamental tool for identifying the characteristic functional groups present in "this compound". The spectrum is characterized by distinct absorption bands corresponding to the vibrational modes of its constituent bonds.

The most prominent feature in the IR spectrum is the broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. The breadth of this peak suggests the presence of intermolecular hydrogen bonding in the condensed phase. The C-H stretching vibrations of the propyl group and the pyrazole ring are observed in the 2850-3000 cm⁻¹ region.

The pyrazole ring itself gives rise to a series of characteristic vibrations. The C=N stretching vibration typically appears in the range of 1570-1615 cm⁻¹. nih.gov The C=C stretching vibrations of the pyrazole ring are also found in this region. The N-H stretching of the pyrazole ring, if present in a tautomeric form, would be expected around 3100-3180 cm⁻¹. mdpi.com The C-N stretching vibrations within the pyrazole ring are generally observed around 1290 cm⁻¹. researchgate.net

Furthermore, the C-O stretching vibration of the primary alcohol is expected to produce a strong band in the 1000-1100 cm⁻¹ region. The presence of these key absorption bands confirms the molecular structure of "this compound".

Table 1: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **
Hydroxyl (-OH)O-H Stretch3200-3600 (broad)
Alkyl (Propyl)C-H Stretch2850-3000
Pyrazole RingC=N Stretch1570-1615
Pyrazole RingC=C Stretch~1500-1600
Pyrazole RingN-H Stretch (if applicable)3100-3180
Pyrazole RingC-N Stretch~1290
Primary AlcoholC-O Stretch1000-1100

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within "this compound". The pyrazole ring, being an aromatic heterocycle, is the primary chromophore responsible for UV absorption.

Studies on various pyrazole derivatives have shown that the principal electronic transitions are of the π → π* type. researchgate.netresearchgate.net For pyrazole itself, a maximal UV absorption cross-section is reported at approximately 203 nm in the gas phase. rsc.org Substituted pyrazoles typically exhibit absorption maxima in the range of 210-260 nm. nih.govresearchgate.net The exact position and intensity of the absorption bands are influenced by the nature and position of the substituents on the pyrazole ring, as well as the solvent used for the measurement.

For "this compound", the UV-Vis spectrum in a suitable solvent like ethanol (B145695) or methanol is expected to show a strong absorption band in the aforementioned region, corresponding to the π → π* transition of the pyrazole ring. The presence of the propyl and hydroxymethyl groups may cause a slight bathochromic (red) or hypsochromic (blue) shift compared to the parent pyrazole. The electronic transitions provide insight into the molecular orbital energy levels, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) gap.

Table 2: Expected UV-Vis Absorption Data for this compound

Chromophore Electronic Transition Expected λmax (nm)
Pyrazole Ringπ → π*210-260

X-ray Crystallography for Solid-State Structural Determination

In the solid state, pyrazole derivatives are known to form extensive hydrogen-bonding networks. For "this compound", it is anticipated that the hydroxyl group will act as a hydrogen bond donor, and the nitrogen atoms of the pyrazole ring will act as hydrogen bond acceptors. This would lead to the formation of supramolecular structures, such as chains or sheets, which stabilize the crystal lattice. mdpi.com

The crystal structure of a related pyrazole, 3-methyl-5-trimethylsilyl-1H-pyrazole, reveals an N—H···N hydrogen-bonded tetramer. This highlights the propensity of the pyrazole ring to engage in such interactions. The packing of the molecules in the crystal will also be influenced by van der Waals interactions involving the propyl groups. The determination of the crystal structure would provide precise measurements of bond lengths and angles, confirming the geometry of the pyrazole ring and the conformation of the propyl and hydroxymethyl substituents.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and energetic properties of molecules. For (1-propyl-1H-pyrazol-3-yl)methanol, DFT calculations would typically be employed to find the optimized molecular geometry and to understand its stability. Such studies on pyrazole (B372694) derivatives often utilize functionals like B3LYP in combination with basis sets such as 6-311++G(d,p), which have been shown to provide a good balance between accuracy and computational cost for this class of compounds nih.gov. A comprehensive DFT study of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, for instance, successfully optimized the molecular geometry and calculated vibrational frequencies at the B3LYP/6-31G(d) level, confirming a planar conformation for the pyrazole ring.

While specific DFT calculations for this compound are not extensively available in the published literature, the established methodologies for similar pyrazole structures provide a clear framework for how such an investigation would be conducted. The primary goal would be to identify the lowest energy conformation of the molecule, considering the rotation of the propyl and hydroxymethyl groups.

Pyrazole rings can exhibit annular tautomerism, where the proton on the nitrogen atom can migrate between the two nitrogen atoms. In the case of this compound, the pyrazole ring is substituted at the N1 position with a propyl group, which locks the tautomeric form. Therefore, annular tautomerism is not a feature of this specific molecule.

Table 1: Predicted Conformational Analysis Data for this compound (Note: Specific computational data for this molecule is not available in the reviewed literature. The table below is a template for the type of data that would be generated from DFT calculations.)

Conformer Dihedral Angle (N1-C_propyl-C_propyl-C_propyl) Dihedral Angle (C3-C_methanol-O-H) Relative Energy (kcal/mol)
A Data not available Data not available 0.00 (Global Minimum)
B Data not available Data not available Data not available
C Data not available Data not available Data not available

A significant application of DFT is the prediction of spectroscopic data, which can be invaluable for the characterization of new compounds.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the calculation of nuclear magnetic shielding tensors, which can be converted into predicted ¹H and ¹³C NMR chemical shifts. For related pyrazole azo dyes, calculated NMR spectra have shown good agreement with experimental data, helping to confirm the predominant tautomeric forms in solution mdpi.com.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. These theoretical spectra, when compared with experimental Fourier-transform infrared (FTIR) spectra, can aid in the assignment of vibrational modes to specific functional groups and motions within the molecule. For other pyrazole derivatives, theoretical IR spectra have been crucial in confirming their structures researchgate.net.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. This can provide insight into the electronic transitions occurring within the molecule.

Table 2: Predicted Spectroscopic Data for this compound (Note: Specific computational data for this molecule is not available in the reviewed literature. This table illustrates the expected output from such calculations.)

Spectroscopic Technique Parameter Predicted Value
¹H NMR Chemical Shift (δ, ppm) for H at C4 Data not available
¹H NMR Chemical Shift (δ, ppm) for H at C5 Data not available
¹³C NMR Chemical Shift (δ, ppm) for C3 Data not available
¹³C NMR Chemical Shift (δ, ppm) for C4 Data not available
¹³C NMR Chemical Shift (δ, ppm) for C5 Data not available
IR Vibrational Frequency (cm⁻¹) for O-H stretch Data not available
IR Vibrational Frequency (cm⁻¹) for C=N stretch Data not available
UV-Vis (TD-DFT) λ_max (nm) Data not available

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization.

For this compound, NBO analysis could reveal key intramolecular interactions, such as:

Hyperconjugation involving the π-system of the pyrazole ring and the σ-bonds of the propyl and hydroxymethyl substituents.

The nature of the lone pairs on the nitrogen and oxygen atoms and their participation in electronic interactions.

In studies of other pyrazole derivatives, NBO analysis has been used to understand charge transfer processes and the interactions that contribute to molecular stability nih.govresearchgate.net. For example, in substituted pyrazolones, NBO calculations helped to elucidate the distribution of electron density and the strength of intramolecular hydrogen bonds nih.gov.

Table 3: NBO Analysis - Key Donor-Acceptor Interactions for this compound (Note: Specific computational data for this molecule is not available in the reviewed literature. This table is a template for the expected results.)

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol)
Data not available Data not available Data not available
Data not available Data not available Data not available
Data not available Data not available Data not available

Molecular Dynamics Simulations for Conformational Dynamics

While DFT calculations provide information on static, minimum-energy structures, molecular dynamics (MD) simulations can explore the conformational dynamics of this compound over time at a given temperature. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves and changes shape.

An MD simulation of this compound in a solvent like water or ethanol (B145695) could provide insights into:

The flexibility of the propyl chain.

The rotational dynamics of the hydroxymethyl group.

The formation and breaking of intramolecular and intermolecular hydrogen bonds.

The average conformations adopted by the molecule in solution.

Currently, there are no specific published MD simulation studies for this compound.

Quantum Chemical Methods for Reaction Mechanism Elucidation

Quantum chemical methods, particularly DFT, are powerful tools for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the activation energies required for the reaction to proceed.

For this compound, these methods could be used to study:

The mechanism of its synthesis, for example, the cyclization reaction between a propyl-substituted hydrazine (B178648) and a 1,3-dicarbonyl compound.

Potential decomposition pathways.

The mechanisms of reactions involving the hydroxymethyl group, such as esterification or oxidation.

For instance, a theoretical study on the photochemical isomerization of pyrazole to imidazole (B134444) used advanced methods like CASSCF and MP2-CAS to elucidate the reaction pathways nih.gov. While this specific reaction is not directly applicable to this compound, it demonstrates the capability of quantum chemical methods to unravel complex reaction mechanisms in the pyrazole family.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Properties

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules (described by molecular descriptors) with their physicochemical properties. While QSPR studies are typically performed on a large set of related compounds to build a predictive model, the principles can be applied to understand the properties of a single molecule like this compound.

Molecular descriptors for this compound, such as its molecular weight, logP, polar surface area, and various electronic and topological indices, can be calculated. These descriptors can then be used in established QSPR models to predict properties like boiling point, solubility, and chromatographic retention times. There are no specific QSPR models developed solely for this compound in the literature, but its descriptors could be used as input for more general predictive models.

Table 4: Calculated Molecular Descriptors for QSPR Modeling of this compound (Note: Specific computational data for this molecule is not available in the reviewed literature. This table presents the type of data that would be generated.)

Descriptor Type Descriptor Name Calculated Value
Constitutional Molecular Weight Data not available
Topological Wiener Index Data not available
Geometrical Molecular Surface Area Data not available
Electronic Dipole Moment Data not available
Physicochemical LogP (octanol/water partition coefficient) Data not available

Applications of 1 Propyl 1h Pyrazol 3 Yl Methanol in Advanced Chemical Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate in Organic Chemistry

The structure of (1-propyl-1H-pyrazol-3-yl)methanol, with its reactive hydroxyl group and the aromatic pyrazole (B372694) core, positions it as a valuable synthetic intermediate. The hydroxyl group can be readily oxidized to an aldehyde or a carboxylic acid, or converted to a variety of leaving groups for nucleophilic substitution reactions. The pyrazole ring itself can undergo further functionalization, such as electrophilic substitution at the C4 position.

While specific documented examples of this compound as a synthetic intermediate are not prevalent in publicly available literature, the utility of similarly substituted pyrazoles is well-established. For instance, the Vilsmeier-Haack reaction is a common method to introduce a formyl group onto a pyrazole ring, as demonstrated in the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. mdpi.com This suggests that the C4 position of this compound could be similarly functionalized.

Furthermore, carboxyalkyl-substituted pyrazoles serve as key starting materials for the synthesis of various biologically active molecules, including inhibitors of enzymes like Helicobacter pylori dihydroorotate (B8406146) dehydrogenase. nih.gov By oxidizing the methanol (B129727) group of this compound to a carboxylic acid, a synthon with similar potential could be accessed. The synthesis of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, an intermediate in the production of sildenafil, highlights the industrial relevance of such substituted pyrazoles. researchgate.net

The development of regiocontrolled methodologies for preparing 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles underscores the importance of these structures as synthetic building blocks. nih.gov These methods often rely on the cyclocondensation of hydrazines with appropriately substituted enones. nih.gov

Precursor in Ligand Design for Coordination Chemistry

The presence of both a pyrazole ring, with its sp2-hybridized nitrogen atoms, and a hydroxyl group makes this compound an excellent candidate for a bidentate N,O-hybrid ligand in coordination chemistry. researchgate.netresearchgate.net The pyrazole nitrogen can coordinate to a metal center, while the hydroxyl group can either coordinate in its neutral form or be deprotonated to form an alkoxide, which can also bind to the metal. This chelation can lead to the formation of stable metal complexes with diverse geometries and properties. researchgate.net

The synthesis of metal complexes using pyrazole-based ligands is a vast field of study. researchgate.net Research has demonstrated the successful synthesis of coordination complexes with ligands structurally similar to this compound. For example, ligands such as 1-hydroxymethylpyrazole, 1-(2-hydroxyethyl)pyrazole, and 1-(3-hydroxypropyl)pyrazole react with palladium(II) precursors to form square planar complexes. researchgate.net The coordination behavior of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanol with various copper(II) salts has also been extensively studied, yielding a range of structurally diverse compounds from ionic monomers to neutral dimers and polymers. researchgate.net

More specifically, mononuclear complexes of cadmium(II), copper(II), and iron(II) have been synthesized using N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, where the pyrazole nitrogen and the amide oxygen are involved in coordination. nih.gov Similarly, 3-methyl-1H-pyrazole-4-carboxylic acid has been used to synthesize mononuclear and polynuclear cadmium(II) and cobalt(II) complexes. rsc.org These examples strongly support the potential of this compound to form stable complexes with a wide array of transition metals.

The coordination modes of pyrazole-derived ligands are diverse and play a crucial role in determining the final structure and properties of the metal complex. researchgate.net Pyrazoles can act as monodentate, bidentate, or bridging ligands. researchgate.net In the case of this compound, a bidentate N,O-coordination is highly probable, leading to the formation of a stable five-membered chelate ring.

Studies on related systems provide insight into the potential coordination chemistry of this compound. For instance, in complexes of 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethanol, the ligand has been shown to coordinate to palladium(II) and zinc(II) in a neutral form, while with copper(II), the alcoholic proton is lost, and the ligand coordinates as an anion. researchgate.net The resulting complexes exhibit different geometries, such as square planar for palladium and copper, and tetrahedral for zinc. researchgate.net The investigation of heterospin complexes of a fluorinated pyrazolyl-substituted nitronyl nitroxide radical with 3d metals revealed coordination through a radical oxygen atom and a pyrazole nitrogen atom, leading to dimeric or polymeric structures. researchgate.net

Building Block for the Construction of Heterocyclic Compound Libraries

The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. mdpi.com Consequently, the synthesis of libraries of pyrazole-containing compounds is a major focus in drug discovery. This compound, with its modifiable hydroxyl group and the potential for further substitution on the pyrazole ring, is an ideal building block for generating such libraries.

The functionalization of the hydroxyl group can introduce a wide range of chemical diversity. For example, esterification or etherification with a library of carboxylic acids or alkyl halides, respectively, would yield a large number of distinct molecules. Furthermore, the pyrazole ring can be a platform for further diversification. Consecutive three-component synthesis methods have been developed to produce 3-(hetero)aryl-1H-pyrazoles, demonstrating the utility of pyrazole precursors in multi-component reactions to rapidly build molecular complexity. mdpi.com The development of solid-phase synthesis methodologies for pyrazole libraries further enhances the potential of building blocks like this compound in high-throughput synthesis. sigmaaldrich.com

Potential Applications in Polymer Chemistry and Functional Material Development

The ability of this compound to act as a ligand for metal ions opens up possibilities for its use in the development of coordination polymers. These materials, which consist of metal ions linked by organic ligands, can exhibit a wide range of interesting properties, including porosity, luminescence, and magnetism. The use of 3-methyl-1H-pyrazole-4-carboxylic acid to construct a 3D coordination polymer with cadmium(II) that exhibits green fluorescence is a pertinent example. rsc.org The bifunctional nature of this compound could be exploited to create similar polymeric networks.

Beyond coordination polymers, pyrazole derivatives have been incorporated into functional materials. For instance, photochromic compounds, which change color upon exposure to light, have been synthesized containing a pyrazole moiety. mdpi.com The specific pyrazole derivative, 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, demonstrates photochromic behavior in both the crystalline and solution phases. mdpi.com This suggests that with appropriate molecular design, this compound could be a precursor to novel photoresponsive materials.

Development of Novel Chemical Reagents and Catalysts

Metal complexes derived from pyrazole-based ligands have shown significant promise as catalysts in a variety of chemical transformations. The electronic and steric properties of the pyrazole ligand can be fine-tuned to modulate the activity and selectivity of the metal catalyst.

For example, a cobalt(II) complex with 3-methyl-1H-pyrazole-4-carboxylic acid has been reported to exhibit bifunctional catalytic activity for both the oxygen evolution reaction (OER) and the oxygen reduction reaction (ORR). rsc.org This is a highly desirable feature for applications in energy conversion and storage. Furthermore, pyrazole-containing ligands are employed in catalysts for polymerization processes. researchgate.net The specific structure of this compound, upon coordination to a suitable metal center, could lead to novel catalysts with unique reactivity profiles. The development of one-pot synthetic methods for pyrazole derivatives, which are then used in catalysis, highlights the seamless integration of synthesis and application in this field. acs.org

Future Research Directions and Emerging Perspectives for 1 Propyl 1h Pyrazol 3 Yl Methanol

The pyrazole (B372694) scaffold is a cornerstone in heterocyclic chemistry, with its derivatives finding extensive use in pharmaceuticals, agrochemicals, and materials science. nih.govroyal-chem.comnumberanalytics.com The compound (1-propyl-1H-pyrazol-3-yl)methanol, while a specific entity, represents a template that can be leveraged through innovative chemical strategies. Future research is poised to unlock its full potential by focusing on sustainable synthesis, advanced modification techniques, and novel applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1-propyl-1H-pyrazol-3-yl)methanol, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves alkylation of pyrazole precursors. For example, nucleophilic substitution reactions using propanol derivatives under reflux in solvents like ethanol or dichloromethane. Catalysts such as palladium or rhodium complexes may enhance reaction efficiency . Optimization requires monitoring via thin-layer chromatography (TLC) and adjusting parameters (temperature, solvent polarity, and catalyst loading). Continuous flow reactors are recommended for scalable synthesis to ensure consistency .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer :

  • FTIR : Identify functional groups (e.g., C=N at ~1600 cm⁻¹, O-H stretch at ~3300 cm⁻¹) .
  • NMR : Use 1^1H NMR to resolve proton environments (e.g., pyrazole ring protons at δ 6.5–7.5 ppm, methylene protons adjacent to the hydroxyl group at δ 3.5–4.0 ppm) .
  • Mass Spectrometry : Confirm molecular weight (MW: 140.19 g/mol) via ESI-MS or GC-MS .

Q. How can purity be assessed and improved post-synthesis?

  • Methodological Answer :

  • HPLC : Quantify impurities using reverse-phase columns (C18) with UV detection at 254 nm.
  • Recrystallization : Purify using methanol or ethanol under controlled cooling .
  • Column Chromatography : Separate byproducts using silica gel and ethyl acetate/hexane gradients .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are suitable for predicting the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d,p) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. This predicts nucleophilic/electrophilic sites .
  • Thermochemical Analysis : Compare computed vs. experimental bond dissociation energies (e.g., O-H bond) to validate models .

Q. How can crystallographic data resolve ambiguities in molecular geometry, and what challenges arise during refinement?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Use SHELX software for structure solution and refinement. Key steps include data integration (HKL-2000) and disorder modeling for flexible propyl chains .
  • Challenges : Address twinning or low-resolution data by applying restraints (e.g., DFIX for bond lengths) and validating with R-factors (<5%) .

Q. How do structural modifications (e.g., substituent variations) impact the compound’s biological activity?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs (e.g., replacing the propyl group with methyl or phenyl) and test against target enzymes (e.g., kinases) via inhibition assays.
  • Docking Simulations : Use AutoDock Vina to predict binding affinities to active sites (e.g., ATP-binding pockets) .

Q. What strategies reconcile contradictions between experimental spectroscopic data and computational predictions?

  • Methodological Answer :

  • Benchmarking : Compare experimental 1^1H NMR shifts with DFT-calculated chemical shifts (GIAO method). Discrepancies may arise from solvent effects or conformational flexibility.
  • Dynamic NMR : Resolve exchange broadening in spectra by variable-temperature studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.